Pomalidomide-PEG7-NH2 (hydrochloride)
Description
Core Pomalidomide Scaffold Analysis
The pomalidomide moiety (C₁₃H₁₁N₃O₄) forms the CRBN-binding domain, featuring a phthalimide ring fused to a glutarimide system. Key structural elements include:
- 4-Amino substitution : Critical for CRBN affinity, with hydrogen-bonding interactions at the protein’s β-hairpin loop.
- Chiral center at C3 : The (S)-configuration of the glutarimide ring is essential for maintaining degradation activity, as shown in crystallographic studies.
- Electron-deficient isoindole-1,3-dione : Facilitates π-stacking with CRBN’s Trp380 residue.
Table 1: Key structural parameters of pomalidomide scaffold
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁N₃O₄ | |
| CAS Registry | 19171-19-8 | |
| CRBN Kd (nM) | 264 ± 18 | |
| Aiolos DC₅₀ (nM) | 8.7 |
PEG7 Linker Configuration and Spatial Orientation
The heptaethylene glycol (PEG7) spacer (C₁₄H₂₈O₇) provides:
- 17-atom chain length : Optimizes distance between E3 ligase recruiter and target-binding moiety.
- Conformational flexibility : Ethylene oxide units enable adaptive positioning for ternary complex formation.
- Hydrophilic character : LogP reduction from -1.2 (pomalidomide) to -3.8 enhances aqueous solubility.
Synthetic routes employ carbodiimide-mediated coupling between pomalidomide’s amine and PEG7’s terminal carboxylic acid, achieving >95% purity via precipitation.
Terminal Amine Functionalization and Hydrochloride Salt Formation
The ω-terminal primary amine (-NH₂) enables conjugation through:
- NHS ester reactions : For covalent attachment to carboxylic acid-containing warheads.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified molecules.
Hydrochloride salt formation (C₂₇H₃₉N₄O₁₁·HCl) improves:
- Crystallinity : Enhances storage stability (2-8°C, >24 months).
- Ionizability : Facilitates aqueous dissolution (solubility >50 mg/mL in PBS).
- Counterion effects : Chloride ions stabilize protonated amine (pKa ~8.5) at physiological pH.
Table 2: Physicochemical properties of Pomalidomide-PEG7-NH2 hydrochloride
| Property | Value | Method |
|---|---|---|
| Molecular weight | 650.08 g/mol (free base) | HRMS |
| Purity | ≥95% | HPLC |
| Storage conditions | -20°C, desiccated | Manufacturer |
| PROTAC conjugation yield | 78-92% | Literature |
Properties
Molecular Formula |
C27H40ClN3O11 |
|---|---|
Molecular Weight |
618.1 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O11.ClH/c28-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-22-3-1-2-20-24(22)27(34)30(26(20)33)21-4-5-23(31)29-25(21)32;/h1-3,21H,4-19,28H2,(H,29,31,32);1H |
InChI Key |
IQACMBDIEZKJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Pomalidomide-PEG7-NH2 Hydrochloride
Core Synthesis of Pomalidomide
Pomalidomide serves as the foundational scaffold. Key synthetic pathways include:
Method A (Patent CN109678840B):
3-Nitro-N-(2,6-dioxo-3-piperidyl)phthalimide undergoes catalytic hydrogenation using 10% palladium on carbon in dimethylformamide (DMF) with water. The reaction proceeds at 35°C under normal pressure, yielding 3-amino-N-(2,6-dioxo-3-piperidyl)phthalimide (pomalidomide) with 93.3% yield and 99.9% HPLC purity.
Method B (WO2017134476A1):
A cost-effective industrial-scale synthesis starts with L-glutamine, which is converted to 3-aminopiperidine-2,6-dione hydrochloride. This intermediate is coupled with 4-nitrophthalic anhydride in acetonitrile under reflux, followed by nitro-group reduction.
PEG7-NH2 Linker Conjugation
The PEG7 spacer with a terminal amine (NH2-PEG7-NH2) is commercially available (CAS: 332941-25-0). Conjugation strategies include:
Amide Bond Formation
Pomalidomide’s carboxylic acid derivative (e.g., Pomalidomide-PEG2-CO2H) reacts with NH2-PEG7-NH2 via carbodiimide-mediated coupling:
- Activation: Pomalidomide-PEGn-CO2H (n = 2, 4, 6) is activated with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMSO.
- Conjugation: NH2-PEG7-NH2 is added, and the reaction proceeds at 90°C for 2–4 hours, achieving yields up to 92%.
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ether linkages.
Optimization Strategies for High-Yield Synthesis
Solvent and Temperature Optimization
Purification and Characterization
Purification Techniques
Challenges and Mitigation
Byproduct Formation
Industrial-Scale Synthesis
Batch Process (Patent CN103724323A):
Recent Advances
One-Pot Synthesis (PMC8179520):
JQ1-pomalidomide conjugates are synthesized in one pot using unprotected diamines, achieving 62% yield without intermediate purification.
Automated Platforms (Sigma-Aldrich):
Synple Automated Synthesis Platform (SYNPLE-SC002) enables high-throughput PROTAC library generation with PEG7 linkers.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group (NH2) can participate in substitution reactions with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Pomalidomide-PEG7-NH2 (hydrochloride) include:
Linkers: Used to connect the PEG chain to the protein ligand.
Oxidizing and Reducing Agents: Used in various steps of the synthesis
Major Products: The major products formed from these reactions are typically PROTACs, which are used to target and degrade specific proteins .
Scientific Research Applications
Chemistry: In chemistry, Pomalidomide-PEG7-NH2 (hydrochloride) is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein function and degradation .
Biology: In biological research, this compound is used to study the role of specific proteins in various cellular processes by selectively degrading them .
Medicine: In medicine, Pomalidomide-PEG7-NH2 (hydrochloride) is used in preclinical studies to develop new therapeutic strategies for diseases such as cancer by targeting and degrading oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Pomalidomide-PEG7-NH2 (hydrochloride) exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Pomalidomide-PEG7-NH2 (hydrochloride) with structurally related PROTAC linkers:
Key Observations:
- PEG Chain Length :
- Ligand Type :
- Hydrogen Bonding: Thalidomide-PEG5-NH2 has 3 H-bond donors and 10 acceptors, influencing binding kinetics and stability .
Degradation Efficiency
- Pomalidomide-PEG7-NH2 : Optimized for degrading proteins requiring extended linker flexibility (e.g., membrane-bound targets).
- Pomalidomide-PEG2-NH2 : Effective for cytosolic targets but less suitable for sterically hindered proteins .
- Thalidomide-PEG5-NH2 : Balances solubility and degradation efficiency for nuclear proteins (e.g., BRD4) .
Pharmacokinetics
- Longer PEG chains (PEG7) prolong half-life by reducing renal clearance but may increase immunogenicity .
- PEG3–PEG5 derivatives (e.g., Thalidomide-O-PEG3-amine) are preferred for systemic delivery due to balanced pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
